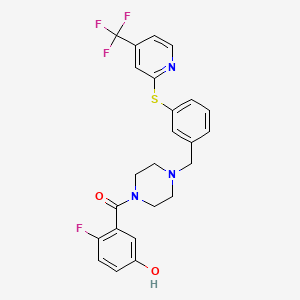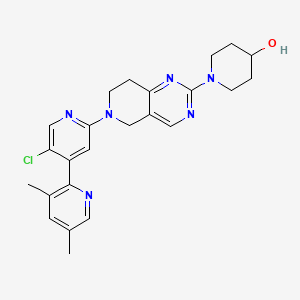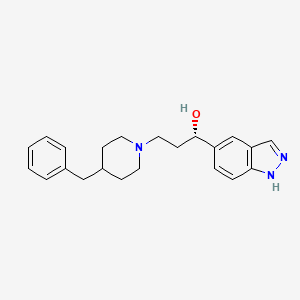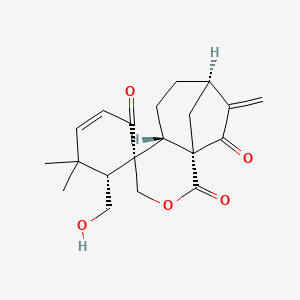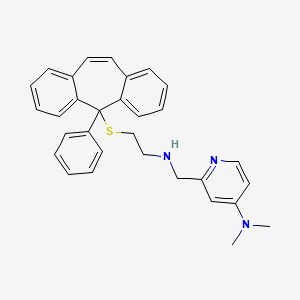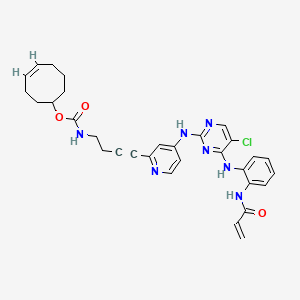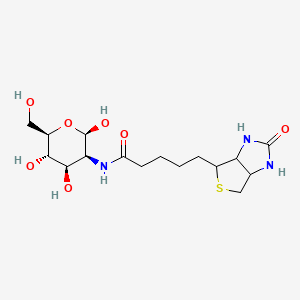
Mannosamine-biotin adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The mannosamine-biotin adduct is a compound formed by the conjugation of mannosamine, a derivative of mannose, with biotin, a vitamin known for its role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the mannosamine-biotin adduct typically involves the conjugation of mannosamine with biotin through a series of chemical reactions. One common method involves dissolving mannosamine and biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then allowing them to react under controlled conditions . The reaction may be catalyzed by agents that facilitate the formation of a stable bond between the two molecules.
Industrial Production Methods: While specific industrial production methods for the this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The mannosamine-biotin adduct can undergo various chemical reactions, including:
Oxidation: The adduct may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the adduct, potentially altering its biological activity.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the adduct.
Scientific Research Applications
The mannosamine-biotin adduct has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The adduct is employed in studies involving glycosylation and cell surface labeling.
Industry: The adduct is used in the production of diagnostic tools and biosensors.
Mechanism of Action
The mannosamine-biotin adduct exerts its effects through several mechanisms:
Molecular Targets: The adduct can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in immune response and metabolic processes.
Comparison with Similar Compounds
- Mannosamine-desthiobiotin adduct
- Mannosamine-lipoic acid adduct
- Glucosamine-biotin adduct
Comparison: The mannosamine-biotin adduct is unique in its ability to enhance the binding efficiency of antibodies to antigens while reducing immunogenicity . This makes it particularly valuable in applications where immune response modulation is critical.
Properties
Molecular Formula |
C16H27N3O7S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7?,8-,9?,11?,12+,13-,14-,15-/m1/s1 |
InChI Key |
ZTLJQXVNMGADLN-CLKPBNSGSA-N |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)N[C@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


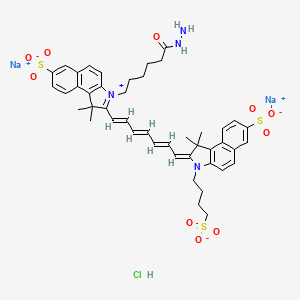
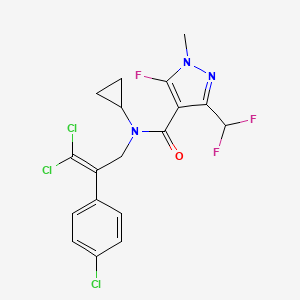
![GeXIVA[1,2]](/img/structure/B12375486.png)
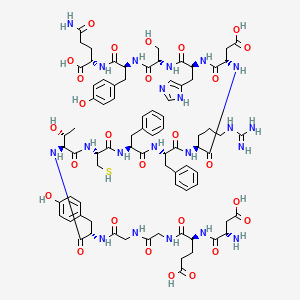
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
